

A comparative analysis of the genotoxicity of C12-C14 aldehydes.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanal*

Cat. No.: B079276

[Get Quote](#)

A Comparative Analysis of the Genotoxicity of C12-C14 Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available genotoxicity data for straight-chain aliphatic aldehydes with carbon chain lengths of 12, 13, and 14: dodecanal (C12), **tridecanal** (C13), and tetradecanal (C14). Due to the limited availability of direct experimental data for these specific long-chain aldehydes, this comparison incorporates data from structurally related compounds and discusses the general mechanisms of aldehyde-induced genotoxicity.

Executive Summary

Current data suggests a low potential for genotoxicity for C12-C14 aldehydes. A safety assessment of **tridecanal** (C13) concluded that it is not genotoxic.^[1] Dodecanal (C12), used as a read-across analog in the safety assessment of **tridecanal** for certain endpoints, is also expected to have a low genotoxic potential, a conclusion supported by safety data sheets indicating no evidence of mutagenicity or genotoxicity.^{[1][2]} Data for tetradecanal (C14) is largely unavailable, but its structural similarity to C12 and C13 aldehydes suggests a similarly low genotoxic risk. The primary mechanism of aldehyde-induced genotoxicity involves the formation of DNA adducts and DNA-protein crosslinks, which can be repaired by cellular mechanisms such as the Fanconi anemia pathway.^{[3][4][5][6][7]}

Data Presentation

Table 1: Summary of Genotoxicity Data for C12-C14 Aldehydes

Aldehyde	Common Name	CAS Number	Ames Test	Micronucleus Assay	Comet Assay	Other Genotoxicity Data
Dodecanal (C12)	Lauric Aldehyde	112-54-9	No data available	No data available	No data available	Safety data sheets indicate no data to suggest mutagenicity or genotoxicity. y.[2] Used as a read-across analog for tridecanal, suggesting a similar toxicologic al profile. [1]
Tridecanal (C13)	-	10486-19-8	No data available	In vitro: Non-clastogenic.[1]	No data available	BlueScreen Assay: Negative for genotoxicity, with and without metabolic activation. [1]
Tetradecanal (C14)	Myristyl Aldehyde	124-25-4	No data available	No data available	No data available	No direct genotoxicity data found.

Table 2: Physicochemical Properties of C12-C14 Aldehydes

Property	Dodecanal (C12)	Tridecanal (C13)	Tetradecanal (C14)
Molecular Formula	C12H24O ^[8]	C13H26O	C14H28O ^{[9][10]}
Molecular Weight	184.32 g/mol ^[11]	198.35 g/mol	212.37 g/mol ^[9]
Boiling Point	257 °C ^[8]	126-138 °C at 15 Torr	-
Melting Point	12 °C ^[8]	14 °C	-
Solubility	Limited in water, miscible with organic solvents.	-	-

General Mechanism of Aldehyde-Induced Genotoxicity

Aldehydes are reactive electrophilic compounds that can interact with cellular macromolecules, including DNA and proteins.^[12] This reactivity is the basis for their potential genotoxicity.

The primary mechanisms include:

- DNA Adduct Formation: Aldehydes can react with the nitrogenous bases of DNA, forming adducts that can distort the DNA helix and interfere with replication and transcription.
- DNA-Protein Crosslinks (DPCs): Aldehydes can form covalent bonds between DNA and proteins, creating bulky lesions that can block DNA replication and transcription, leading to mutations.^{[3][6][7]}
- Oxidative Stress: Some aldehydes can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA.

Cells possess detoxification and repair mechanisms to counteract the genotoxic effects of aldehydes. Aldehyde dehydrogenases (ALDHs) are a key family of enzymes that oxidize aldehydes to less reactive carboxylic acids.^[4] DNA repair pathways, such as the Fanconi

anemia (FA) pathway, are crucial for repairing DNA lesions, including interstrand crosslinks (ICLs), caused by aldehydes.[4][5]

Experimental Protocols

Detailed methodologies for standard genotoxicity assays are provided below. These protocols are generalized and may require optimization for specific test substances.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[13]

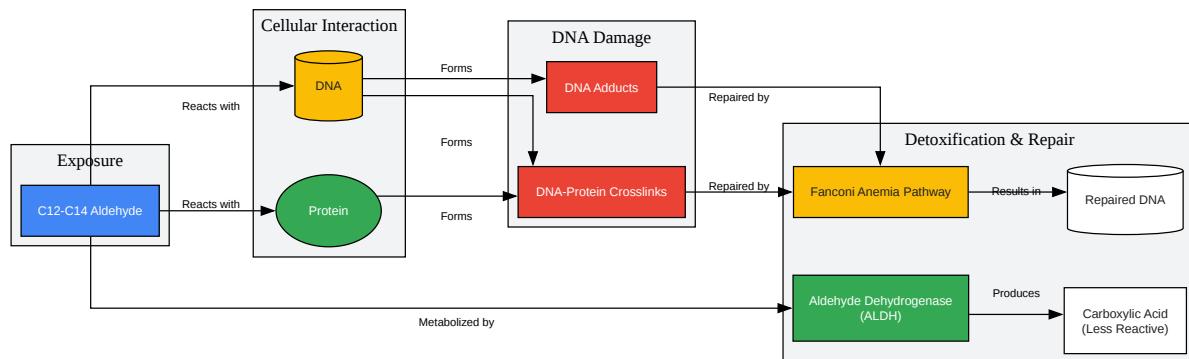
- Principle: The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.
- Methodology:
 - Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
 - Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

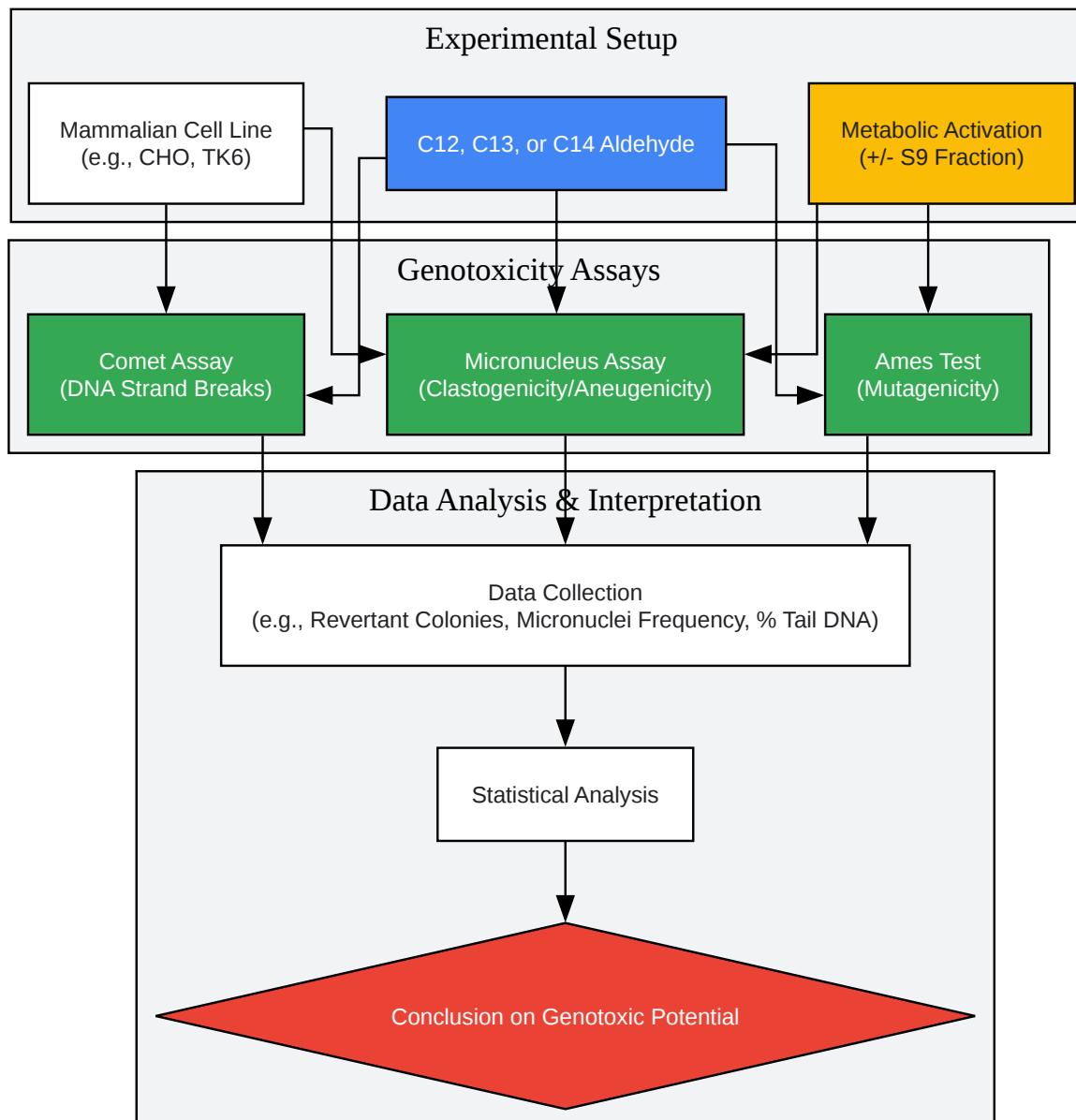
In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.

- Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.
- Methodology:
 - Cell Lines: Various mammalian cell lines can be used, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.
 - Treatment: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
 - Scoring: The frequency of micronuclei is scored in a large number of binucleated cells (typically 1000-2000 per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)


The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.


- Principle: Cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.

- Methodology:
 - Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
 - Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
 - Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
 - Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Electrophoresis is then performed at a low voltage.
 - Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
 - Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the DNA damage (e.g., % tail DNA, tail length, tail moment).

Visualizations

Signaling Pathway of Aldehyde-Induced DNA Damage and Repair

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identifying the nature of the endogenous aldehydes-induced DNA damage that Fanconi anemia DNA repair pathways counteract - Fanconi Cancer Foundation [fanconi.org]
- 6. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dodecanal - Wikipedia [en.wikipedia.org]
- 9. Tetradecanal | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Myristyl aldehyde - Wikipedia [en.wikipedia.org]
- 11. Dodecanal | C12H24O | CID 8194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative analysis of the genotoxicity of C12-C14 aldehydes.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079276#a-comparative-analysis-of-the-genotoxicity-of-c12-c14-aldehydes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com